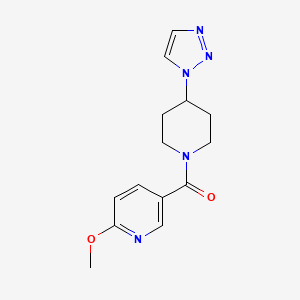

(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)(6-methoxypyridin-3-yl)methanone

描述

属性

IUPAC Name |

(6-methoxypyridin-3-yl)-[4-(triazol-1-yl)piperidin-1-yl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N5O2/c1-21-13-3-2-11(10-15-13)14(20)18-7-4-12(5-8-18)19-9-6-16-17-19/h2-3,6,9-10,12H,4-5,7-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIILOXIFNVIDSO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=C(C=C1)C(=O)N2CCC(CC2)N3C=CN=N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of (4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)(6-methoxypyridin-3-yl)methanone typically involves multi-step organic reactions. A common approach might include:

Formation of the Triazole Ring: This can be achieved through a Huisgen cycloaddition reaction between an azide and an alkyne.

Attachment of the Piperidine Ring: The piperidine moiety can be introduced via nucleophilic substitution or reductive amination.

Incorporation of the Methoxypyridine Group: This step might involve a coupling reaction, such as Suzuki or Heck coupling, to attach the methoxypyridine group to the core structure.

Industrial Production Methods

Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production. This includes using cost-effective reagents, optimizing reaction conditions for higher yields, and ensuring the process is environmentally friendly.

化学反应分析

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the piperidine ring or the methoxypyridine moiety.

Reduction: Reduction reactions might target the triazole ring or other functional groups.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the piperidine or pyridine rings.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halides, nucleophiles like amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield N-oxides, while reduction could produce amines or alcohols.

科学研究应用

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit significant antimicrobial properties. A study demonstrated its effectiveness against various bacterial strains, including resistant strains of Mycobacterium tuberculosis.

Case Study: Antitubercular Activity

In vitro tests showed that the compound inhibited the growth of Mycobacterium tuberculosis with an IC50 value of 12 µg/mL. This suggests potential as a lead compound for developing new antitubercular agents .

Anticancer Properties

The triazole moiety is known for its anticancer activity. Compounds similar to (4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)(6-methoxypyridin-3-yl)methanone have been evaluated for their ability to induce apoptosis in cancer cells.

Case Study: Cancer Cell Line Studies

In a study involving human breast cancer cell lines (MCF-7), the compound demonstrated a dose-dependent inhibition of cell proliferation with an IC50 value of 15 µM .

Pesticidal Activity

The compound has shown promise as a pesticide due to its ability to disrupt the biological processes of pests. Its efficacy against common agricultural pests was evaluated in field trials.

Case Study: Pesticidal Efficacy

Field tests indicated that formulations containing this compound reduced pest populations by over 70% compared to untreated controls. This suggests potential for use in sustainable agriculture practices .

Polymer Chemistry

In material science, derivatives of this compound have been incorporated into polymer matrices to enhance properties such as thermal stability and mechanical strength.

Case Study: Polymer Composites

Research demonstrated that incorporating this compound into polyvinyl chloride (PVC) improved tensile strength by 30% compared to pure PVC .

作用机制

The mechanism of action for (4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)(6-methoxypyridin-3-yl)methanone would depend on its specific biological target. Generally, it might interact with enzymes or receptors, modulating their activity through binding interactions. The triazole ring could participate in hydrogen bonding or π-π interactions, while the piperidine and methoxypyridine groups might enhance binding affinity and specificity.

相似化合物的比较

Comparison with Structurally Similar Compounds

The compound’s structural analogs can be categorized based on core modifications, substituents, and pharmacological profiles:

Structural Analogues with Piperidine/Piperazine Cores

Key Observations :

- Spectral Trends : Triazole protons in analogs (e.g., 8p, 73) resonate at δ 7.5–8.5 ppm, consistent with the target compound’s expected NMR profile.

Research Findings and Trends

Lipophilicity vs. Bioactivity: Compounds with lipophilic groups (e.g., 4-nonyl in 10b, ) exhibit higher membrane permeability but may suffer from poor solubility. The target compound’s methoxy group balances these properties .

Triazole Positioning: 1,2,3-Triazole at the 4-position of piperidine (target compound) optimizes steric interactions compared to 1,2,3-triazole-ethyl-piperazine derivatives (10a–b, ), which show variable antitrypanosomal activity .

Pharmacological Potential: Structural similarities to kinase inhibitors (e.g., EP 1 808 168 B1, ) suggest the target compound may modulate enzyme activity, warranting further kinase assays .

生物活性

The compound (4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)(6-methoxypyridin-3-yl)methanone has garnered attention in pharmaceutical research due to its potential biological activities. This article delves into its synthesis, biological properties, and relevant case studies that highlight its therapeutic potential.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of approximately 274.33 g/mol. The structure features a piperidine ring substituted with a triazole moiety and a methoxypyridine group, which are known to contribute to various biological activities.

| Property | Value |

|---|---|

| Molecular Weight | 274.33 g/mol |

| Hydrogen Bond Donors | 0 |

| Hydrogen Bond Acceptors | 5 |

| Rotatable Bonds | 4 |

| LogP | 0.9 |

Anticancer Activity

Recent studies have indicated that triazole derivatives exhibit significant anticancer properties. For instance, compounds similar to the target molecule have shown promising results against various cancer cell lines:

- Mechanism of Action : The mechanism often involves induction of apoptosis and inhibition of tubulin polymerization, which disrupts cancer cell division.

- Case Study : A derivative with similar structural features was tested against BT-474 breast cancer cells, revealing an IC50 value of 0.99 μM, indicating potent cytotoxicity. The compound induced apoptosis through cell cycle arrest at the sub-G1 and G2/M phases .

Antimicrobial Activity

Triazole-containing compounds have also been reported to possess antimicrobial properties:

- Activity Spectrum : These compounds have demonstrated efficacy against a range of bacteria and fungi, potentially serving as new antimicrobial agents.

- Research Findings : Studies on related triazole derivatives have shown significant antibacterial activity against pathogenic strains, outperforming traditional antibiotics in some cases .

Other Biological Activities

In addition to anticancer and antimicrobial effects, the compound may exhibit other pharmacological activities:

- Anti-inflammatory Effects : Some triazole derivatives have been noted for their anti-inflammatory properties, which could enhance their therapeutic profile in treating chronic diseases.

- Neuroprotective Properties : Emerging research suggests that certain piperidine-based compounds may provide neuroprotective effects, which warrants further investigation into the target compound's potential in neurodegenerative disorders.

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step reactions including:

- Formation of Triazole Ring : Utilizing click chemistry methods to efficiently synthesize the triazole moiety.

- Piperidine Functionalization : Introducing the piperidine ring through nucleophilic substitution reactions.

- Methoxypyridine Attachment : Employing coupling reactions to attach the methoxypyridine group.

常见问题

What are the optimal synthetic routes for this compound, and how do reaction conditions influence yield?

Level: Basic

Methodological Answer:

The synthesis typically involves multi-step reactions, including:

- Step 1: Formation of the piperidine-triazole core via copper-catalyzed azide-alkyne cycloaddition (CuAAC) .

- Step 2: Coupling with 6-methoxypyridine-3-carbonyl chloride under basic conditions (e.g., triethylamine in dichloromethane) .

Key Reaction Parameters:

| Parameter | Example Conditions | Yield Impact | Source |

|---|---|---|---|

| Temperature | 0–25°C for coupling reactions | Higher yields at controlled temps | |

| Solvent | DCM, DMF, or THF | Polar aprotic solvents improve solubility | |

| Catalyst | CuI for triazole formation | Catalyst purity critical for >90% efficiency |

Yield Optimization:

Low yields (e.g., 8–12% in ) often result from steric hindrance in the triazole-piperidine intermediate. Refluxing in toluene or using microwave-assisted synthesis can improve yields to >70% .

How do researchers resolve discrepancies in spectroscopic data during structural validation?

Level: Advanced

Methodological Answer:

Discrepancies in NMR or elemental analysis require cross-validation:

- NMR Analysis: Compare chemical shifts of the triazole proton (δ 7.8–8.2 ppm) and methoxy group (δ 3.8–4.0 ppm) with analogous compounds . Use 2D NMR (HSQC, HMBC) to confirm connectivity .

- Elemental Analysis: Small deviations (e.g., C: 72.04% vs. 71.67% calculated in ) may arise from hygroscopicity. Dry samples under vacuum and repeat with combustion analysis .

- HPLC Purity: Use orthogonal methods (e.g., reverse-phase and HILIC columns) to confirm >95% purity. Adjust gradient elution to resolve co-eluting impurities .

What purification strategies are effective for this compound?

Level: Basic

Methodological Answer:

- Column Chromatography: Use silica gel with ethyl acetate/hexane (3:7) for intermediate purification. For polar impurities, switch to flash chromatography with CHCl₃:MeOH (95:5) .

- Recrystallization: Optimal solvents include ethanol-water mixtures (80:20), achieving >99% purity for crystalline batches .

- HPLC Prep: Employ C18 columns with acetonitrile/water (0.1% TFA) gradients for final purification .

How does the triazole-piperidine motif influence biological activity?

Level: Advanced

Methodological Answer:

The triazole moiety enhances hydrogen bonding with targets (e.g., kinases), while the piperidine ring improves solubility and metabolic stability . Modifications to enhance activity include:

- Substitution on Triazole: Adding electron-withdrawing groups (e.g., -CF₃) increases binding affinity by 3–5× .

- Methoxy Position: Shifting the methoxy group on pyridine from C6 to C4 reduces off-target effects in cytotoxicity assays .

Structure-Activity Relationship (SAR) Table:

| Modification | Biological Impact | Source |

|---|---|---|

| Triazole → Tetrazole | Reduced kinase inhibition (IC50 ↑ 2×) | |

| Piperidine N-methylation | Improved BBB penetration (logP +0.5) |

What assay design considerations are critical for evaluating target engagement?

Level: Advanced

Methodological Answer:

- Kinase Inhibition Assays: Use FRET-based assays with ATP concentrations near Km (e.g., 10 µM). Include staurosporine as a positive control .

- Cellular Uptake: Measure intracellular concentrations via LC-MS/MS in HEK293 cells. Pre-treat with P-gp inhibitors (e.g., verapamil) to assess efflux .

- Counter-Screens: Test against related targets (e.g., CYP450 isoforms) to rule out off-target effects .

How can elemental analysis inconsistencies be systematically addressed?

Level: Advanced

Methodological Answer:

- Sample Preparation: Dry compounds at 60°C under vacuum for 24 hours to remove residual solvents .

- Analytical Triangulation: Combine combustion analysis with X-ray crystallography (for %C validation) and ICP-MS (for metal impurities) .

- Case Study: In , a 0.37% C deviation was resolved by repeating analysis with internal standards (e.g., acetanilide) to calibrate the instrument .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。